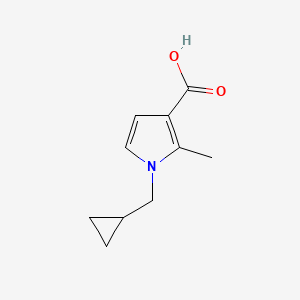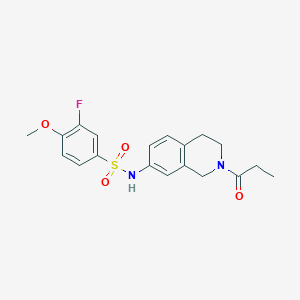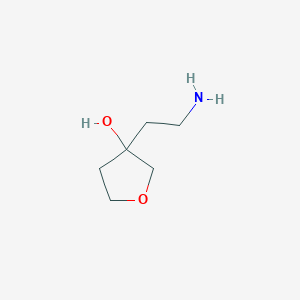![molecular formula C27H30N6O3 B2465117 1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 923479-32-7](/img/structure/B2465117.png)
1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include the imidazole and purine rings, which are nitrogen-containing heterocycles often found in biological molecules . The molecule also contains a morpholine ring, which is a common motif in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on factors such as the stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structural features are known to undergo a variety of reactions. For example, the imidazole ring can act as a nucleophile in substitution reactions, and the purine ring system can participate in a variety of addition and elimination reactions .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- Synthesis of Imidazo[2,1-f]purine-2,4-dione Derivatives : A study by Zagórska et al. (2009) synthesized derivatives of imidazo[2,1-f]purine-2,4-dione, including compounds similar to the one . These compounds were found to be potent 5-HT(1A) receptor ligands and showed anxiolytic and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).
Receptor Affinity and Phosphodiesterases Activity
- Evaluation of Octahydro- and Isoquinolin-2(1H)-yl-alkyl Derivatives : A research by Zagórska et al. (2016) focused on derivatives of imidazo- and pyrimidino[2,1-f]purines, assessing their affinity for serotonin and dopamine receptors and inhibitory potencies for phosphodiesterases. This study helps understand the structural features responsible for receptor and enzyme activity (Zagórska et al., 2016).
Antioxidant Properties
- Synthesis of Pyrazolopyridine Derivatives : Gouda (2012) synthesized imidazolopyrazole derivatives, exploring their antioxidant properties. Some compounds exhibited significant antioxidant activities and the ability to protect DNA from damage (Gouda, 2012).
Potential Antidepressant Agents
- Synthesis of Fluorinated Arylpiperazinylalkyl Derivatives : Another study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, identifying compounds with potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
Serotoninergic and Dopaminergic Receptor Activity
- Novel Arylpiperazinylalkyl Purine Derivatives : Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine derivatives and tested their affinity for serotoninergic and dopaminergic receptors. They identified potent ligands with potential antidepressant and anxiolytic activities (Zagórska et al., 2015).
Inhibitory Activity Against Retinoic Acid 4-Hydroxylase
- Small Molecule Inhibitors of Retinoic Acid 4-Hydroxylase : Gomaa et al. (2011) reported the synthesis of imidazol- and triazol-1-yl derivatives, exhibiting potent inhibitory activity against a MCF-7 CYP26A1 microsomal assay. This study highlights the potential of these compounds as candidates for future development (Gomaa et al., 2011).
A3 Adenosine Receptor Antagonists
- Pyrrolo[2,1-f]purine-2,4-dione and Imidazo[2,1-f]purine-2,4-dione Derivatives : Baraldi et al. (2005) synthesized new derivatives of imidazo[2,1-f]purine-2,4-diones and identified potent and selective A(3) adenosine receptors antagonists, highlighting the potential for further modifications and mechanistic studies of these compounds (Baraldi et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
4,7-dimethyl-6-(3-morpholin-4-ylpropyl)-2-(naphthalen-1-ylmethyl)-9aH-purino[7,8-a]imidazol-9-ium-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N6O3/c1-19-17-32-23-24(28-26(32)31(19)12-6-11-30-13-15-36-16-14-30)29(2)27(35)33(25(23)34)18-21-9-5-8-20-7-3-4-10-22(20)21/h3-5,7-10,17,23H,6,11-16,18H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPLNBFOFLKVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+]2=C(N1CCCN3CCOCC3)N=C4C2C(=O)N(C(=O)N4C)CC5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N6O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2465040.png)
![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2465044.png)


![6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2465050.png)

![tert-butyl 2-{N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamido}acetate](/img/structure/B2465053.png)
![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2465054.png)

![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)